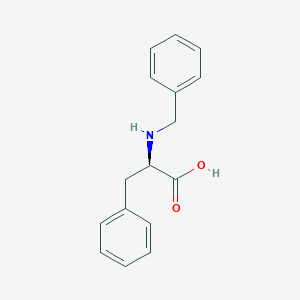

N-Benzyl-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

85114-36-9 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

(2R)-2-(benzylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)/t15-/m1/s1 |

InChI Key |

PIVJVCRQCUYKNZ-OAHLLOKOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Catalytic Asymmetric Hydrogenation:this is One of the Most Efficient Methods for Producing Chiral Amino Acids. the Strategy Involves the Hydrogenation of a Prochiral Olefin Precursor Using a Chiral Transition Metal Catalyst. for D Phenylalanine Synthesis, a Common Precursor is Z α Acetamidocinnamic Acid. This Substrate is Hydrogenated Under a Hydrogen Atmosphere Using a Catalytic Amount of a Rhodium Rh or Ruthenium Ru Complex Bearing a Chiral Phosphine Ligand, Such As Binap 2,2 Bis Diphenylphosphino 1,1 Binaphthyl or Duphos 1,2 Bis 2,5 Dialkylphospholano Benzene . the Specific Enantiomer of the Ligand E.g., R Binap Vs. S Binap Dictates Whether the D or L Amino Acid is Formed. by Selecting the Appropriate Ligand, N Acetyl D Phenylalanine Can Be Produced with Enantiomeric Excesses Often Exceeding 99%. the Acetyl Group Can Be Removed and the Amine Subsequently Benzylated to Yield the Final Product.

Derivatization Strategies and Synthetic Transformations of this compound Scaffolds

N-Acylation and Esterification Reactions (e.g., N-Cbz-D-Phenylalanine, Methyl Esters)

The this compound scaffold contains two primary functional groups available for further modification: the secondary amine (in mono-benzylated derivatives) and the carboxylic acid. These sites allow for a wide range of derivatization reactions, such as N-acylation and esterification, which are fundamental in peptide synthesis and the development of complex chiral molecules.

N-Acylation: While this compound already has a protected amino group, the term often refers to the protection of the parent D-phenylalanine. A common and crucial N-acyl protecting group is the benzyloxycarbonyl (Cbz or Z) group. N-Cbz-D-phenylalanine is synthesized by reacting D-phenylalanine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This involves dissolving the amino acid in an aqueous basic solution (e.g., NaOH or Na₂CO₃) and adding Cbz-Cl, often in an organic solvent, to form the stable urethane (B1682113) linkage. The Cbz group is valuable because it is stable to a wide range of conditions but can be readily removed by catalytic hydrogenolysis (H₂/Pd-C).

Esterification: The carboxylic acid moiety of this compound can be easily converted into various esters. Esterification is often performed to protect the carboxyl group during subsequent reactions or to increase the compound's lipophilicity.

Fischer Esterification: The most direct method involves heating this compound in an alcohol (e.g., methanol for the methyl ester) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or by bubbling hydrogen chloride (HCl) gas through the solution.

Alkylation with Alkyl Halides: The carboxylate salt of this compound (formed with a base like cesium carbonate) can be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ester.

Using Thionyl Chloride: Reaction with thionyl chloride (SOCl₂) in methanol is a highly effective one-pot method. SOCl₂ reacts with methanol to generate HCl in situ, which catalyzes the esterification, and also activates the carboxylic acid, driving the reaction to completion.

| Reaction Type | Substrate | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| N-Acylation (Cbz Protection) | D-Phenylalanine | Benzyl Chloroformate (Cbz-Cl), NaOH | Aqueous base, 0°C to room temp. | N-Cbz-D-phenylalanine |

| Esterification (Fischer) | This compound | Methanol (MeOH), H₂SO₄ (cat.) | Reflux in methanol | This compound methyl ester |

| Esterification (via SOCl₂) | This compound | Thionyl Chloride (SOCl₂), Methanol (MeOH) | 0°C to reflux in methanol | This compound methyl ester |

Modifications of the Phenyl Ring Moiety and their Synthetic Implications

The phenyl side chain of the this compound scaffold is an aromatic ring that can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. These modifications can profoundly alter the steric and electronic properties of the molecule, which is a key strategy in medicinal chemistry and materials science. The amino and carboxyl groups must typically be protected (e.g., as N-Cbz and methyl ester, respectively) to prevent interference with the reaction reagents.

The benzyl group (-CH₂-Ar) is an ortho, para-directing, activating group. Therefore, substitutions occur preferentially at the para position due to lower steric hindrance, with some ortho substitution also observed.

Nitration: Treatment with a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures introduces a nitro group (-NO₂), primarily at the 4-position of the phenyl ring. The resulting 4-nitro-phenylalanine derivative is a versatile intermediate; the nitro group can be reduced to an amine, which can be further functionalized.

Halogenation: Bromination can be achieved using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), yielding the 4-bromo derivative. Alternatively, N-bromosuccinimide (NBS) can be used as a milder source of electrophilic bromine. Similarly, chlorination and iodination can be performed with appropriate reagents.

Friedel-Crafts Reactions: Friedel-Crafts acylation (using an acyl chloride and a Lewis acid like AlCl₃) or alkylation can introduce new carbon-carbon bonds. However, these reactions are often complicated by the potential for the Lewis acid to coordinate with the protected amino or carboxyl groups, deactivating the catalyst. Therefore, reaction conditions must be carefully optimized.

These ring modifications provide access to a diverse library of non-canonical amino acids based on the this compound core structure.

Synthesis of Poly(α-Amino Acid)s via Ring-Opening Polymerizations

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is one of the most established and versatile methods for the synthesis of high molecular weight poly(α-amino acid)s (PAAs). frontiersin.orgnih.gov This synthetic route involves the use of cyclic monomers derived from amino acids, which can be polymerized using various initiation methods to yield polypeptides with diverse architectures. mdpi.comillinois.edu The process offers a pathway to creating well-defined homopolypeptides, block copolymers, and other complex structures. illinois.eduresearchgate.net

The foundational step in this process is the synthesis of the α-amino acid N-carboxyanhydride (NCA) monomer from the corresponding amino acid. mdpi.com A widely employed technique is the Fuchs-Farthing method, which involves the direct reaction of a free α-amino acid with phosgene (B1210022) or its derivatives, like triphosgene (B27547). nih.govmdpi.com This approach is valued for its ability to produce pure NCA monomers with good yields. mdpi.com For instance, L-phenylalanine-NCA (Phe-NCA) can be synthesized from L-phenylalanine and triphosgene in a solvent such as tetrahydrofuran (B95107) (THF). wiley.com Careful purification of the resulting NCA monomer is critical, as impurities can interfere with the subsequent polymerization step. mdpi.com

The polymerization of NCAs can proceed through several mechanisms, primarily the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). illinois.eduresearchgate.net

Normal Amine Mechanism (NAM): This mechanism is typically initiated by nucleophiles such as primary amines. researchgate.net The amine initiator attacks the electrophilic C5 carbonyl group of the NCA ring, leading to a ring-opening reaction that forms a carbamate (B1207046) group. illinois.edu This propagating chain end then attacks another NCA monomer, allowing the polymer chain to grow. illinois.edu This method is often used for controlled polymerizations to produce polypeptides with predictable molecular weights and narrow dispersity. researchgate.net

Activated Monomer Mechanism (AMM): The AMM is favored when using strong bases or certain secondary amines as initiators. mdpi.comresearchgate.net In this pathway, the initiator acts as a base, deprotonating the N3-H of the NCA monomer to create a highly nucleophilic NCA anion. illinois.eduresearchgate.net This "activated monomer" then initiates polymerization by attacking another NCA molecule. The AMM can produce very high molecular weight polypeptides, which can be difficult to achieve with the NAM. illinois.edu

The choice of initiator and solvent significantly influences the polymerization outcome. Studies on the polymerization of D,L-phenylalanine-NCA (D,L-Phe-NCA) initiated by benzylamine (B48309) have demonstrated this effect. researchgate.net When the reaction is conducted in dioxane, it exclusively yields linear polypeptides. researchgate.net However, conducting the same polymerization in N,N-dimethylformamide (DMF) can lead to the formation of cyclic polypeptides as a competing side reaction. researchgate.net

Table 1: Influence of Solvent on Benzylamine-Initiated Polymerization of D,L-Phe-NCA

| Initiator | Solvent | Temperature (°C) | Resulting Polymer Structure | Citation |

|---|---|---|---|---|

| Benzylamine | Dioxane | 20 | Exclusively linear polypeptides | researchgate.net |

This methodology is also highly effective for creating block copolymers. nih.gov In this approach, a pre-synthesized polymer with a reactive end-group, such as an amino-terminated polymer, is used as a macroinitiator to start the polymerization of a second NCA monomer. wiley.comnih.gov For example, amino-terminated poly(γ-benzyl-L-glutamate) (PBLG) has been used as a macroinitiator to polymerize Phe-NCA, resulting in the formation of a well-defined PBLG-b-poly(L-phenylalanine) block copolypeptide. wiley.com Similarly, amino-functionalized poly(L-lactide) (PLLA) has served as a macroinitiator for the ROP of L-Phe-NCA to synthesize PLLA-b-poly(L-phenylalanine) hybrid copolymers. nih.gov

Table 2: Synthesis of Block Copolymers via ROP of Phenylalanine-NCA

| Macroinitiator | Second Monomer | Solvent | Resulting Block Copolymer | Citation |

|---|---|---|---|---|

| Amino-terminated Poly(γ-benzyl-L-glutamate) | L-Phenylalanine-NCA | DMF | PBLG-b-poly(L-phenylalanine) | wiley.com |

The versatility of NCA-ROP allows for the synthesis of a wide range of polypeptide-based materials, where the properties can be tailored by the choice of amino acid monomer, initiator, and reaction conditions. frontiersin.orgresearchgate.net

Role As a Chiral Building Block in Advanced Organic Synthesis Research

Enantioselective Synthesis of Complex Organic Molecules and Stereodefined Intermediates

The inherent chirality of N-Benzyl-D-phenylalanine makes it an excellent starting material for the enantioselective synthesis of complex organic molecules and stereodefined intermediates. Its structure provides a rigid framework that can direct the stereochemical outcome of subsequent reactions.

One of the primary applications is in the synthesis of unnatural α-amino acid derivatives, which are important components of peptidomimetics and other biologically active compounds. nih.govresearchgate.net For instance, research has demonstrated the use of phase-transfer catalysis for the asymmetric α-alkylation of glycine (B1666218) Schiff bases to produce a variety of (R)- and (S)-enantiomers of unnatural α-amino acid derivatives with excellent yields and high enantioselectivity. nih.govresearchgate.net In these systems, chiral catalysts derived from cinchona alkaloids can predictably control the stereochemistry of the final product. nih.govnih.gov

The synthesis of N-benzylphenylalanine itself can be achieved with high enantiomeric excess (ee) through methods like asymmetric reductive amination of α-keto acids. acs.org For example, using a rhodium catalyst with a chiral phosphine (B1218219) ligand like (R,R)-Deguphos, phenylpyruvic acid can be reacted with benzylamine (B48309) to yield (S)-N-Benzylphenylalanine in quantitative yield and 98% ee. acs.org This highlights the ability to create these chiral building blocks with high optical purity.

Furthermore, derivatives of D-phenylalanine are used to confirm the enantiomeric purity of newly synthesized molecules. acs.org For example, enantiomers of specific products can be independently synthesized starting from D-phenylalanine and analyzed using chiral High-Performance Liquid Chromatography (HPLC) to validate the results of an asymmetric reaction. acs.org In one specific application, D-phenylalanine benzyl (B1604629) ester hydrochloride was used in a reaction with an (R)-bromonitroalkane to produce a dipeptide derivative, demonstrating its utility in peptide synthesis. orgsyn.org

| Reaction Type | Substrates | Catalyst/Reagent | Product | Yield/Enantioselectivity | Reference(s) |

| Asymmetric Reductive Amination | Phenylpyruvic acid, Benzylamine | [Rh(R,R)-Deguphos]BF₄ | (S)-N-Benzylphenylalanine | Quantitative Yield, 98% ee | acs.org |

| Asymmetric α-Alkylation | Glycine Schiff base, Benzyl bromides | Cinchona alkaloid phase-transfer catalyst | (R)- or (S)-α-amino acid derivatives | Excellent Yields, up to 97% ee | nih.govresearchgate.net |

| Peptide Coupling | (R)-bromonitroalkane, D-phenylalanine benzyl ester hydrochloride | Cesium carbonate | Benzyl ((R)-...)-D-phenylalaninate | 55% yield | orgsyn.org |

Construction of Stereodefined Nitrogen-Containing Compounds (e.g., Aziridines)

This compound and its derivatives are instrumental in the synthesis of stereodefined nitrogen-containing heterocycles, particularly aziridines. Aziridines are versatile synthetic intermediates due to their strained three-membered ring, which can be opened by various nucleophiles to generate a range of functionalized amino compounds. beilstein-journals.orgresearchgate.net

The synthesis of chiral aziridines can be approached by transforming N,N-dibenzylamino aldehydes, which are readily prepared from the corresponding amino acids like phenylalanine. acs.orgorgsyn.org These aldehydes can be converted to aldimines and then subjected to a diastereoselective methylene (B1212753) transfer using a sulfonium (B1226848) ylide to furnish α-amino aziridines in high yields. acs.org

A direct route involves the reduction of D-phenylalanine to D-phenylalaninol, which can then undergo esterification and ring-closing reactions to yield (D)-2-benzyl-aziridine. lookchem.com This chiral aziridine (B145994) serves as a precursor for more complex molecules. For example, it can be reacted with dimethylamino sulfonyl chloride to produce (D)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide. lookchem.com The N-unfunctionalized aziridines derived from cinnamates, which are structurally related to phenylalanine, are also valuable building blocks that undergo highly selective ring-opening reactions with a wide array of nucleophiles, including carbon, oxygen, and nitrogen nucleophiles, to produce various amino acid derivatives. beilstein-journals.org

The conversion of carboxylic acids to their acyl imidazolides followed by the addition of a chiral aziridine, such as 2-(S)-benzylaziridine (derived from L-phenylalaninol), provides a quantitative yield of the corresponding N-acyl aziridines. cdnsciencepub.com These N-acyl aziridines can then be rearranged into chiral oxazolines, another important class of heterocyclic compounds. cdnsciencepub.com

| Precursor | Reaction Sequence | Product | Key Features | Reference(s) |

| D-Phenylalanine | Reduction to D-phenylalaninol, then esterification and cyclization | (D)-2-Benzyl-aziridine | Direct synthesis of a chiral aziridine from a natural amino acid enantiomer. | lookchem.com |

| N,N-Dibenzylamino aldehydes (from Phenylalanine) | Formation of aldimine, then diastereoselective methylene transfer | α-Amino aziridines | Provides access to highly functionalized aziridines. | acs.org |

| 2-(S)-Benzylaziridine (from L-Phenylalaninol) | Reaction with acyl imidazolide | N-Acyl 2-(S)-benzylaziridines | High-yield synthesis, precursor to chiral oxazolines. | cdnsciencepub.com |

| tert-Butyl cinnamates | Nucleophilic aziridination | trans-NH-aziridines | Versatile intermediates for regio- and diastereoselective ring-opening to form amino acid derivatives. | beilstein-journals.org |

Application in Convergent and Divergent Total Synthesis Strategies

The structural attributes of this compound make it a valuable component in both convergent and divergent strategies for the total synthesis of complex natural products.

In a convergent synthesis , complex fragments of a target molecule are synthesized independently and then joined together at a late stage. D-phenylalanine has been incorporated as a key fragment in such syntheses. For example, in the convergent total synthesis of Cyclotheonamide B, a complex cyclic peptide, one of the key intermediates was a tripeptide segment containing D-phenylalanine (Pro-hArg-D-Phe). researchgate.net Similarly, the synthesis of the proposed structure of the antitumor depsipeptide Stereocalpin A involved coupling a complex acid with L-phenylalanine methyl ester, although in this case, a complete epimerization to D-phenylalanine was observed during a subsequent macrolactamization step. nih.gov This highlights the importance of controlling stereochemistry during complex coupling reactions.

In divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. beilstein-journals.orgsemanticscholar.org The versatility of a building block like this compound is highly advantageous here. From a common precursor derived from this amino acid, various reaction pathways can be explored to create a diverse set of final products. For example, a common intermediate could be functionalized at the carboxylic acid, the amine (after debenzylation), or the phenyl ring to generate different analogues. This approach is efficient for creating chemical libraries for biological screening. beilstein-journals.org The divergent total syntheses of complex alkaloids like (-)-daphnilongeranin B and (-)-daphenylline from a common precursor showcase the power of this strategy, where a chiral building block can set the stereochemistry for a cascade of reactions leading to multiple complex targets. nih.gov

Development of Novel Chiral Ligands and Catalysts Derived from this compound

The well-defined stereochemistry of this compound and its parent compound, D-phenylalanine, makes them excellent scaffolds for the design of novel chiral ligands and catalysts for asymmetric synthesis. sci-hub.seyok.gov.tr These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a catalytic reaction. sci-hub.se

Researchers have developed chiral quadridentate ligands derived from amino acids, including L-phenylalanine. sci-hub.se When complexed with a metal like zinc, the benzyl substituent of the phenylalanine moiety helps to form a chiral pocket around the metal center, which can influence the accessibility and reactivity of substrates. sci-hub.se Such ligands are designed with specific coupling positions to allow for further derivatization, making them suitable for combinatorial catalyst screening. sci-hub.se

Tetraaza macrocyclic chiral solvating agents have been synthesized from D-phenylalanine and (1S,2S)-(+)-1,2-diaminocyclohexane. nih.gov These macrocycles have shown excellent chiral discriminating abilities, for example, in recognizing the enantiomers of tripeptide derivatives via ¹H NMR spectroscopy. nih.gov

Furthermore, chiral auxiliaries based on phenylalanine are widely used in asymmetric synthesis. The Evans chiral auxiliaries, derived from the reduction of phenylalanine to phenylalaninol, are particularly effective in asymmetric aldol (B89426) reactions. yok.gov.tr The phenylalanine-based auxiliary is often preferred because its derivatives are more likely to be crystalline, simplifying purification. yok.gov.tr These examples underscore the critical role of D-phenylalanine derivatives in creating the tools that enable modern asymmetric catalysis.

Integration in Peptidomimetic and Peptide Chemistry Research

Design and Synthesis of Proteolytically Stable Peptidomimetics Incorporating D-Amino Acids

A primary challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. Proteases are enzymes that are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. The introduction of D-amino acids, such as D-phenylalanine and its derivatives, into a peptide sequence is a well-established strategy to confer proteolytic resistance. uj.edu.placs.orgresearchgate.net This is because the D-configuration is not recognized by the active sites of most common proteases, effectively rendering the adjacent peptide bonds stable against enzymatic hydrolysis. acs.org

The design of these peptidomimetics involves replacing one or more L-amino acids in a bioactive peptide sequence with a D-amino acid. The addition of an N-benzyl group to D-phenylalanine further enhances stability. N-alkylation of a peptide bond can sterically hinder the approach of proteases, providing an additional layer of protection against degradation. acs.org Peptidomimetics containing such modifications have shown significantly increased stability in human plasma compared to their parent L-peptides. nih.gov

The synthesis of peptides containing N-Benzyl-D-phenylalanine can be achieved using solid-phase peptide synthesis (SPPS). However, the coupling of N-alkylated amino acids can be challenging due to steric hindrance. Specialized coupling reagents, such as HATU or COMU, and modified reaction conditions, sometimes including elevated temperatures, may be required to achieve efficient incorporation into the growing peptide chain. nih.govresearchgate.net

Table 1: Research Findings on Stability of Modified Peptides

| Modification | Parent Peptide/Sequence | Resulting Stability | Source |

|---|---|---|---|

| Incorporation of D-amino acids | General L-amino acid peptides | Enhanced stability to proteolytic enzymes. uj.edu.pl | uj.edu.pl |

| N-methylation and other modifications | Peptides 1 and 2 (proteasome activators) | After 30 min incubation in human plasma, parent peptides were <10% intact, while most modified versions remained 50-60% intact. nih.gov | nih.gov |

Incorporation of this compound into Bioactive Peptide Analogues

The unique structural properties of this compound are leveraged to create potent and stable analogues of bioactive peptides. A prominent example is in the development of antagonists for the kappa opioid receptor (KOR), which is a target for treating addiction and mood disorders.

Researchers developed a potent KOR antagonist named zyklophin (B10770762), which is an analogue of the endogenous peptide dynorphin (B1627789) A. researchgate.net The N-terminal tyrosine of dynorphin A is crucial for its activity. By replacing it with N-benzyl-tyrosine (a closely related analogue) and introducing other modifications including a D-amino acid for cyclization, they created a peptide with high KOR affinity and antagonist activity. researchgate.net Further structure-activity relationship studies on zyklophin involved creating analogues with N-benzyl-phenylalanine at the N-terminus. researchgate.net

Another area of research involves modifying neuropeptides to analyze the importance of specific amino acid residues. In a study on the neuropeptide 26RFa, researchers synthesized analogues by substituting phenylalanine residues with N-benzyl-glycine (a peptoid analogue of phenylalanine) to probe the significance of the amide bond's hydrogen-donating capability for receptor activation. mdpi.com Such substitutions are critical for understanding how the peptide binds to its receptor and for designing new molecules with improved activity. mdpi.com The introduction of bulky, lipophilic groups at the N-terminus of peptides, such as a benzyl (B1604629) group, has also been found to increase the bioactivity of certain cytotoxic and antibacterial peptides derived from lactoferrin. google.com

Table 2: Bioactive Peptide Analogues with N-Benzyl Modifications

| Original Peptide/Residue | Analogue/Modification | Biological Target/Activity | Source |

|---|---|---|---|

| Dynorphin A / Tyr¹ | Zyklophin: [N-benzyl-Tyr¹-cyclo(D-Asp⁵,Dap⁸)]dynorphin A(1-11)NH₂ | Kappa Opioid Receptor (KOR) Antagonist | researchgate.net |

| 26RFa / Phe²², Phe²⁴, Phe²⁶ | Analogues with N-benzyl-glycine (NPhe) substitutions | G protein-coupled receptor QRFPR | mdpi.com |

Influence of this compound Residues on Peptide Conformation and Receptor Interactions

Incorporating an this compound residue profoundly influences a peptide's three-dimensional structure (conformation), which in turn dictates its interaction with biological receptors. The D-configuration forces the peptide backbone into a different conformation compared to the natural L-configuration. This can be used to induce specific secondary structures, such as β-turns, which are often critical for receptor recognition. researchgate.net

The N-benzyl group adds significant steric bulk and hydrophobicity. This has several consequences:

Conformational Restriction: The bulky group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This reduction in conformational entropy can lead to higher binding affinity if the resulting shape is complementary to the receptor's binding pocket. diva-portal.org

Hydrophobic Interactions: The benzyl group's aromatic ring can form favorable hydrophobic or π-π stacking interactions with aromatic residues within the receptor binding site, thereby increasing binding affinity. nih.gov

Altered Hydrogen Bonding: N-alkylation removes the hydrogen atom from the amide nitrogen, preventing it from acting as a hydrogen bond donor. This can be used to test the importance of specific backbone hydrogen bonds for receptor binding and activity. mdpi.com

The stereochemistry of such residues is critical. For instance, in a study on N-benzoyl-phenylalanine analogues (which are structurally very similar to N-benzyl-phenylalanine), the D-isomer displayed a 20-fold higher affinity for the sulphonylurea receptor than the L-isomer, highlighting the importance of the precise spatial arrangement of the side chains for effective receptor interaction. nih.govvulcanchem.com

Development of Peptide-Based Drug Design Principles (focus on structure-activity relationship research)

Structure-activity relationship (SAR) studies are fundamental to rational drug design. cnr.it They involve systematically modifying a lead compound's structure and evaluating how these changes affect its biological activity. The use of this compound and similar unnatural amino acids is a powerful tool in SAR studies to build models of how a peptide interacts with its receptor. csic.es

By incorporating this compound at various positions in a peptide, researchers can answer key questions:

Is the hydrogen bond from the backbone amide NH at this position necessary for activity? mdpi.com

Does increasing hydrophobicity or bulk in this region enhance or diminish receptor affinity?

Can a specific backbone turn, induced by the D-amino acid, improve potency or selectivity? researchgate.net

A clear example is the SAR study of the KOR antagonist zyklophin. researchgate.net After establishing the initial N-benzyl-tyrosine containing lead compound, researchers synthesized a series of new analogues. They substituted the N-terminal residue with N-benzyl-phenylalanine and other N-alkylated amino acids. The results showed that N-phenethyl and N-cyclopropylmethyl substitutions yielded the highest KOR affinities. Furthermore, replacing other residues in the sequence with alanine (B10760859) revealed that Phe⁴ and Arg⁶ were critical for affinity, while Arg⁷ was important for antagonist activity. researchgate.net This systematic approach provides a detailed map of the peptide's pharmacophore and guides the design of next-generation drugs with enhanced properties.

Table 3: Example of a Structure-Activity Relationship (SAR) Study on Zyklophin Analogues

| Analogue Modification | Key Finding | Implication for Drug Design | Source |

|---|---|---|---|

| N-phenethyl and N-cyclopropylmethyl substitutions at Tyr¹ | Resulted in the highest KOR affinities among N-terminal modifications. | Demonstrates that the size and nature of the N-alkyl group can be fine-tuned to optimize receptor binding. | researchgate.net |

| Alanine substitution at Phe⁴ and Arg⁶ | Indicated these residues are important for KOR affinity. | Identifies key side chains ("hot spots") essential for molecular recognition. | researchgate.net |

| Alanine substitution at Arg⁷ | Showed this residue was important for KOR antagonist activity. | Distinguishes residues required for binding from those required for signal transduction (or its blockade). | researchgate.net |

Mechanistic and Computational Investigations of N Benzyl D Phenylalanine Systems

Reaction Mechanism Elucidation for Synthetic Pathways (e.g., Alkylation, Amidation)

The synthesis of N-Benzyl-D-phenylalanine is often achieved through N-alkylation of D-phenylalanine with a benzyl (B1604629) halide or via reductive amination of a phenylpyruvic acid precursor with benzylamine (B48309). Mechanistic studies, often supported by computational analysis, provide a detailed picture of these transformations.

Another significant pathway is reductive amination . This involves the reaction of a keto acid, like phenylpyruvic acid, with benzylamine to form a Schiff base (imine) intermediate. This intermediate is then reduced to form the final this compound product. The mechanism involves the formation of a carbinolamine, followed by dehydration to the imine, and subsequent reduction.

Computational studies on related systems, such as the alkylation of amines with alcohols catalyzed by bifunctional iridium complexes, have detailed the reaction energy profiles. acs.org These studies propose a mechanism involving the oxidation of the alcohol to an aldehyde, followed by coordination of the amine, formation of an imine, and subsequent reduction by an iridium-hydride complex. acs.org The formation of a benzyl carbanion as a resonance-stabilized intermediate has also been proposed in the fragmentation pathways of deprotonated phenylalanine homologues, highlighting the stability of intermediates in these reactions. jst.go.jpnih.gov

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) on Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of this compound at the molecular level. nih.govdergipark.org.trrsc.org These methods provide insights into the molecule's geometry, electronic structure, and reactivity, which are often difficult to obtain through experimental means alone.

Conformational Analysis and Energy Landscapes

The flexibility of the N-benzyl and the amino acid side chain in this compound gives rise to multiple possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy landscape of the molecule. ethz.ch

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tryildiz.edu.trirjweb.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

For phenylalanine and its derivatives, the HOMO and LUMO are often localized on different parts of the molecule. rsc.orgrsc.org For instance, in the phenylalaninate anion, the HOMO is localized on the amino acid backbone, while the HOMO-1 is on the phenyl ring. rsc.org This distribution influences which parts of the molecule are most likely to participate in electron transfer reactions. A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com DFT calculations are routinely used to compute the energies and spatial distributions of these orbitals for this compound and related compounds, providing valuable information for predicting their reactive sites. dergipark.org.trrsc.orgcumhuriyet.edu.tr

Table 1: Representative Frontier Molecular Orbital Data for Phenylalanine Analogues (Illustrative) (Note: Specific values for this compound would require dedicated calculations. The data below is for illustrative purposes based on related compounds.)

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Phenylalanine | B3LYP/6-311++G(d,p) | -6.45 | -0.23 | 6.22 |

| Tyrosine | B3LYP/6-311++G(d,p) | -6.12 | -0.45 | 5.67 |

| L-Dopa | B3LYP/6-311++G(d,p) | -5.89 | -0.78 | 5.11 |

This table can be sorted by clicking on the headers.

Vibrational Spectroscopy Calculations and Experimental Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. nih.gov Quantum chemical calculations, particularly DFT, can predict the vibrational frequencies and intensities of this compound with a high degree of accuracy. nih.govyildiz.edu.tr

By comparing the calculated vibrational spectrum with the experimentally recorded one, researchers can validate the accuracy of the computational model and make definitive assignments of the observed vibrational bands to specific molecular motions. yildiz.edu.trnih.gov For example, studies on zwitterionic D-phenylalanine have successfully correlated the experimental FT-IR spectrum with DFT calculations, assigning bands to the asymmetric νCOO– vibrations and various benzene (B151609) ring deformations. yildiz.edu.tr Such analyses have been performed on numerous related molecules, and discrepancies between theoretical (gas-phase) and experimental (solid-state) data can often be explained by intermolecular interactions like hydrogen bonding in the crystal lattice. nih.gov

Transition State Analysis in Catalytic Cycles

Understanding the mechanism of a chemical reaction requires not only identifying the reactants, intermediates, and products but also characterizing the high-energy transition states that connect them. Computational chemistry allows for the location and analysis of these fleeting transition state structures. nih.govbeilstein-journals.org

For the synthesis of this compound, transition state analysis can be applied to the key steps of alkylation or reductive amination. For instance, in the iridium-catalyzed N-alkylation with benzyl alcohol, DFT calculations can model the transition state for the proton transfer from the alcohol to the catalyst, a crucial step in the alcohol dehydrogenation. acs.org Similarly, in enzymatic reactions involving phenylalanine, transition state analysis has been used to elucidate the mechanism of aromatic hydroxylation, showing a change of hybridization from sp2 to sp3 at the transition state for an electrophilic aromatic substitution reaction. nih.gov These calculations provide activation energies and geometries of the transition states, offering deep insights into the reaction kinetics and selectivity.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular modeling and dynamics (MD) simulations are employed to investigate the behavior of this compound in a condensed phase, such as in solution or interacting with other molecules like proteins. researchgate.netnih.gov

MD simulations treat molecules as a collection of atoms interacting through a set of classical force fields. By solving Newton's equations of motion over time, these simulations can track the trajectory of every atom in the system, providing a dynamic view of intermolecular interactions. acs.org

For example, MD simulations have been used to study the properties of N-Cbz-protected amino acids (structurally similar to N-benzylated amino acids) in methanol (B129727). researchgate.net These studies provide information on structural properties like radial pair distribution functions and hydrogen bonding between the solute and solvent molecules, offering a better understanding of their interactions. researchgate.net In the context of drug design, molecular docking, often followed by MD simulations, can predict how a molecule like an this compound derivative might bind to a biological target, such as an enzyme or receptor. rsc.orgscielo.org.mx The simulations can reveal the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity. nih.gov

Ligand-Protein Binding Mode Prediction

Predicting how a ligand like this compound interacts with a protein's binding site is fundamental to understanding its biological activity. Computational docking and simulation methods are pivotal in elucidating these interactions.

Docking studies are frequently employed to predict the binding modes of phenylalanine derivatives. For instance, in the context of designing novel HIV capsid modulators, docking studies were used to understand the binding modes of 2-pyridone-bearing phenylalanine derivatives. mdpi.com These studies revealed that the benzyl group of phenylalanine is often essential for the compound's binding. mdpi.com The prediction of ligand-protein binding sites is a critical aspect of protein function annotation and drug discovery. nih.gov

The process often involves identifying potential binding pockets on the protein surface. Methods like COACH-D utilize molecular docking to refine the predicted ligand-binding poses, which can significantly reduce steric clashes and improve the accuracy of the prediction. nih.gov Knowledge-based approaches that use databases of known protein-ligand interactions, such as the Protein Data Bank (PDB), have become increasingly effective due to the wealth of available structural information. acs.orgnih.gov These methods can predict binding sites for a wide range of ligands by analyzing fragment-fragment interactions. nih.gov

The interaction of this compound with a protein target would likely involve its key structural features. The benzyl group can participate in hydrophobic and π-π stacking interactions within the binding pocket. The amino acid backbone, with its carboxyl and amino groups, can form hydrogen bonds and electrostatic interactions with protein residues. The D-configuration of the phenylalanine will influence the stereospecificity of these interactions.

Advanced computational methods can model the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov The "DFG-out" conformation in kinases, for example, creates a hydrophobic pocket that can be exploited by ligands with complementary groups. acs.org Understanding such dynamic interactions is crucial for accurately predicting the binding mode of flexible molecules like this compound.

Table 1: Key Interactions in Ligand-Protein Binding of Phenylalanine Derivatives

| Interaction Type | Involving Group on Phenylalanine Derivative | Potential Interacting Protein Residues |

| Hydrophobic Interactions | Benzyl group, Phenyl ring | Leucine, Isoleucine, Valine, Alanine (B10760859) |

| π-π Stacking | Phenyl ring, Benzyl group | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Cation-π Interactions | Phenyl ring, Benzyl group | Lysine, Arginine |

| Hydrogen Bonding | Amino group, Carboxyl group | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine |

| Electrostatic Interactions | Carboxyl group (negative charge), Amino group (positive charge) | Lysine, Arginine, Aspartate, Glutamate |

Self-Assembly Mechanism Simulations

The self-assembly of amino acids and their derivatives into ordered nanostructures is a phenomenon of significant scientific interest. Computational simulations are instrumental in unraveling the complex mechanisms that govern these processes.

Molecular dynamics (MD) simulations have been used to study the self-assembly of various phenylalanine-containing peptides. nih.gov These simulations provide insights into the initial stages of aggregation and the formation of stable structures. For instance, studies on fluorenylmethoxycarbonyl-protected phenylalanine (Fmoc-Phe) derivatives show that they can self-assemble into one-dimensional nanofibrils, stabilized by hydrogen bonding and π–π interactions between both the Fmoc groups and the benzyl side chains. acs.org

When the hydrogen bonding capabilities are altered, as in N-benzyl glycine-derived peptoid analogues, the self-assembly can shift towards the formation of two-dimensional nanosheets. acs.org This highlights the critical role of specific intermolecular interactions in directing the final architecture of the self-assembled structures.

Simulations of triphenylalanine (FFF) peptides have also been conducted to understand the effect of capping groups on their self-assembly. upc.edunih.gov These studies have shown that the interplay of π-π stacking and hydrophobic interactions, promoted by aromatic capping groups, can lead to rapid self-assembly kinetics. nih.gov The resulting morphologies can range from nanofibers and nanospheres to more complex structures like nanotoroids, depending on factors such as solvent composition and peptide concentration. nih.gov

For this compound, simulations would likely explore the role of the N-benzyl group in the self-assembly process. This group introduces an additional aromatic ring, which can enhance π-π stacking interactions and influence the packing of the molecules. The chirality of the D-phenylalanine would also be a key factor, as stereochemistry is known to significantly affect the self-assembly of amino acids and peptides. beilstein-journals.org

Coarse-grained MD simulations can be used to model the assembly process over longer timescales, providing insights into the formation of larger aggregates like fibers or spheres. nih.gov These simulations, combined with experimental observations, help to construct a comprehensive understanding of the self-assembly pathways available to this compound.

Table 2: Factors Influencing the Self-Assembly of Phenylalanine Derivatives

| Factor | Description | Effect on Self-Assembly |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking, hydrophobic interactions, van der Waals forces. | Direct the formation of specific morphologies (e.g., fibrils vs. sheets). acs.org |

| Capping Groups | Aromatic groups like Fmoc or Benzyl at the N- or C-terminus. | Can promote rapid assembly and influence the final structure. upc.edunih.gov |

| Stereochemistry | The use of L- or D-amino acids. | Affects the packing and morphology of the assembled structures. beilstein-journals.org |

| Solvent Composition | The type and ratio of solvents used. | Can trigger the formation of different nanostructures (e.g., wires, spheres, toroids). nih.gov |

| Concentration | The concentration of the peptide or amino acid derivative. | Can influence the type of aggregates formed. upc.edu |

Kinetic and Isotopic Effect Studies for Reaction Rate Determination

Kinetic and isotopic effect studies are powerful experimental tools for elucidating reaction mechanisms, including those involving this compound. By measuring how the rate of a reaction changes under different conditions or with isotopic substitution, detailed information about the transition state of the rate-determining step can be obtained.

A kinetic isotope effect (KIE) is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org This effect is most pronounced for hydrogen isotopes (deuterium and tritium) due to the large relative mass difference. wikipedia.org KIE studies have been instrumental in understanding the mechanisms of various enzymatic and chemical reactions.

For example, in the hydroxylation of phenylalanine by phenylalanine hydroxylase, deuterium (B1214612) KIEs were used to probe the chemical mechanisms of aromatic and benzylic hydroxylation. nih.gov The observed KIEs helped to distinguish between different steps in the reaction pathway, such as the initial oxygen addition and the subsequent tautomerization. nih.gov A large KIE can suggest that a C-H bond is being broken in the rate-determining step of the reaction. columbia.edu

In the context of this compound, KIE studies could be designed to investigate a variety of reactions. For instance, if this compound were a substrate for an enzyme, replacing specific hydrogen atoms on the benzyl group or the phenylalanine backbone with deuterium could help to pinpoint the site of enzymatic modification and elucidate the catalytic mechanism.

Isotopic labeling can also be used in conjunction with computational studies to provide a more complete picture of the reaction mechanism. acs.org For instance, computational predictions of KIEs can be compared with experimental values to validate proposed transition state structures. acs.org

The determination of reaction rates is fundamental to these studies. By monitoring the concentration of reactants or products over time, rate constants can be calculated. These rate constants are then compared for the isotopically labeled and unlabeled reactants to determine the KIE.

Table 3: Types of Kinetic Isotope Effects and Their Interpretation

| Type of KIE | Description | Typical Interpretation |

| Primary KIE | The isotopic substitution is at a position where a bond is broken or formed in the rate-determining step. | A large normal KIE (kH/kD > 2) indicates that the C-H bond is being broken in the transition state. columbia.edu |

| Secondary KIE | The isotopic substitution is at a position that is not directly involved in bond breaking or formation. | Smaller KIEs (kH/kD close to 1) that can provide information about changes in hybridization or steric environment at the transition state. wikipedia.org |

| Inverse KIE | The reaction is faster with the heavier isotope (kH/kD < 1). | Can indicate a tightening of bonds to the isotopic atom in the transition state or a change in hybridization from sp2 to sp3. wikipedia.org |

| Solvent KIE | The isotopic composition of the solvent is changed (e.g., H2O vs. D2O). | Provides information about the role of the solvent in the reaction mechanism, particularly in proton transfer steps. |

Advanced Analytical Characterization Techniques in N Benzyl D Phenylalanine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Benzyl-D-phenylalanine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The aromatic protons of the two phenyl rings typically appear as multiplets in the range of δ 7.0-7.4 ppm. rsc.org The benzylic protons (CH₂) of the N-benzyl group are often observed as a singlet or a pair of doublets around δ 4.3-4.4 ppm. rsc.orgrsc.org The methine proton (α-CH) of the phenylalanine backbone gives a signal that can be influenced by its coupling to adjacent protons. Other signals include those for the β-CH₂ protons of the phenylalanine side chain and the amine and carboxylic acid protons, whose chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is typically found in the downfield region, around δ 171.5 ppm. nih.gov The aromatic carbons of the two phenyl rings resonate in the δ 126-148 ppm range. rsc.orgrsc.org The benzylic carbon and the α-carbon of the phenylalanine moiety appear at approximately δ 48-55 ppm. rsc.orgrsc.orgnih.gov

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of different protons, which is crucial for confirming the three-dimensional structure and configuration of the molecule in solution. researchgate.net These advanced NMR methods have been instrumental in detailed structural analyses of related phenylalanine derivatives. nih.govacs.org

Below is a table summarizing typical NMR data for this compound and its constituent parts for reference.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 7.4 (multiplet) | 126 - 148 |

| N-Benzyl CH₂ | ~4.3 - 4.4 | ~48 - 55 |

| α-CH | Variable | ~55 |

| β-CH₂ | Variable | ~38 |

| Carbonyl Carbon | - | ~171.5 |

Note: The exact chemical shifts can vary based on solvent, concentration, and instrument parameters.

Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying and quantifying impurities. The molecular weight of this compound is 255.31 g/mol . sigmaaldrich.com

In a typical mass spectrum, this compound will exhibit a molecular ion peak ([M+H]⁺) corresponding to its molecular weight plus the mass of a proton in positive ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. For instance, the calculated m/z for the sodium adduct [M+Na]⁺ of a related compound was found to be 467.2629, with an experimental value of 467.2628. nih.gov

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer structural insights. Common fragmentation pathways for N-benzylated amino acids involve the loss of the benzyl (B1604629) group or cleavage of the amino acid backbone. nih.gov These fragmentation patterns are crucial for structural confirmation and for distinguishing this compound from its isomers. MS is also highly sensitive for detecting and identifying trace-level impurities that may be present from the synthesis or degradation of the compound. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the carboxylic acid, and the C=C bonds of the aromatic rings. The stretching vibration of the carbonyl group (C=O) in the carboxylic acid typically appears as a strong band in the region of 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings appear in the 1450-1600 cm⁻¹ region. Studies on similar molecules, like N-acetyl-L-phenylalanine, show characteristic bands for the carboxyl group around 1695 cm⁻¹ and 1552 cm⁻¹. researchgate.net The IR spectra of related compounds have been extensively studied to understand intermolecular interactions, such as hydrogen bonding. yildiz.edu.trmpg.dersc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound contains two chromophores: the phenyl groups. These aromatic rings give rise to characteristic absorption bands in the UV region. Phenylalanine itself typically shows absorption maxima around 198 nm and 258 nm. sielc.com The presence of the benzyl group is expected to have a minor influence on the position of these absorption maxima. The UV spectrum can be useful for quantitative analysis using a calibration curve and for monitoring reactions involving the aromatic rings. researchgate.net

| Spectroscopic Technique | Functional Group/Chromophore | Characteristic Absorption Region |

| Infrared (IR) | C=O (Carboxylic Acid) | 1700-1725 cm⁻¹ |

| N-H (Secondary Amine) | 3300-3500 cm⁻¹ | |

| C=C (Aromatic) | 1450-1600 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | Phenyl Rings | ~200-280 nm |

Chromatographic Techniques for Purity, Separation, and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound, separating it from related compounds, and, most importantly, determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. A standard reversed-phase HPLC method can be used to determine the chemical purity of a sample by separating it from starting materials, byproducts, and other impurities. nih.govhelixchrom.comsigmaaldrich.comsielc.com

Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. acs.org Various types of CSPs, such as those based on cyclodextrins or polysaccharide derivatives, have been successfully employed for the enantioseparation of amino acids and their derivatives. waters.comnih.govazypusa.com The development of an effective chiral HPLC method involves optimizing the mobile phase composition and temperature to achieve baseline separation of the enantiomers. nih.gov The ability to accurately quantify the enantiomeric purity is critical, as the biological activity of chiral molecules is often enantiomer-dependent.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of the synthesis of this compound. nih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light due to the aromatic rings. TLC helps in determining the optimal reaction time and in the preliminary assessment of the product's purity before more rigorous analysis by HPLC. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of the chiral center in this compound. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a detailed model of the crystal lattice and the molecular structure within it. While a specific crystal structure for this compound was not found in the search results, this technique remains the gold standard for absolute stereochemical assignment and for studying intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the physical properties of the solid material.

Optical Rotation Measurements for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter in its synthesis and application, as the biological and chemical properties of the D-enantiomer can differ significantly from its L-counterpart. Optical rotation measurement is a fundamental and widely employed technique for the assessment of enantiomeric purity. This method relies on the principle that chiral molecules, such as this compound, rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer.

The specific rotation, [α], is a standardized measure of this optical activity and is defined as the observed angle of rotation at a specific temperature and wavelength for a solution of a known concentration in a specific solvent. For a pure enantiomer, the specific rotation is a constant value. For a mixture of enantiomers, the observed rotation is a weighted average of the rotations of the individual enantiomers. Therefore, by measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of the pure D-enantiomer, the enantiomeric excess (ee) can be determined.

The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = ([α]observed / [α]pure enantiomer) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]pure enantiomer is the specific rotation of the pure this compound.

In a research setting, the synthesis of this compound would typically be followed by purification steps aimed at isolating the desired D-enantiomer. Optical rotation measurements would then be performed at various stages to monitor the effectiveness of the chiral resolution or asymmetric synthesis. The data would be meticulously recorded to ensure the final product meets the required enantiomeric purity for its intended application.

Below is a hypothetical data table illustrating how the results of optical rotation measurements for different batches of synthesized this compound might be presented. This table is for illustrative purposes only, as the specific rotation of pure this compound is not publicly documented. The hypothetical value for the pure D-enantiomer is assumed to be +15.0° (c=1, Methanol) for this example.

Hypothetical Optical Rotation Data for this compound

| Batch Number | Observed Specific Rotation [α] (c=1, Methanol) | Calculated Enantiomeric Excess (% ee) |

| NBD-001 | +14.5° | 96.7% |

| NBD-002 | +13.8° | 92.0% |

| NBD-003 | +14.9° | 99.3% |

| NBD-004 | +12.5° | 83.3% |

This table demonstrates how optical rotation data provides a direct and quantitative measure of the enantiomeric purity of each batch, a critical quality control parameter in the production and use of this compound.

Contribution to Supramolecular Chemistry and Materials Science Research

Self-Assembly Studies of N-Benzyl-D-phenylalanine Derived Systems

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. This process is driven by non-covalent interactions, leading to the formation of complex architectures from simpler building blocks. beilstein-journals.org Phenylalanine derivatives, with their aromatic rings and capacity for hydrogen bonding, are excellent candidates for such studies. researchgate.net

The self-assembly of phenylalanine derivatives is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. researchgate.netbeilstein-journals.org Hydrogen bonds form between the amide and carboxyl groups, while the aromatic benzyl (B1604629) side chains engage in π-π stacking. These interactions work in concert to direct the molecules into ordered, hierarchical structures. rsc.org The balance between these forces is crucial for the formation of stable supramolecular assemblies. nih.govscispace.com While this is a general principle for phenylalanine derivatives, specific experimental or computational studies quantifying the contributions of hydrogen bonding and π-π interactions in the self-assembly of This compound are not described in the available research.

Design and Engineering of Low-Molecular-Weight Gelators (LMWGs) from Phenylalanine Derivatives

Low-molecular-weight gelators (LMWGs) are small molecules that can immobilize a large volume of solvent, forming a gel. Phenylalanine derivatives have been identified as a versatile class of LMWGs due to their ability to self-assemble into three-dimensional networks that entrap solvent molecules. nih.govscispace.comresearchgate.net The design of these gelators often involves modifying the N-terminus or C-terminus of the amino acid to tune the self-assembly process and the properties of the resulting gel. nih.govscispace.com While numerous phenylalanine derivatives have been successfully developed as LMWGs for various applications, including drug delivery and tissue engineering, there is a lack of specific reports on the design and engineering of LMWGs based exclusively on This compound . acs.orgrsc.org

| Phenylalanine Derivative Type | Common Application as LMWG | Key Interactions |

| N-Fmoc-Phenylalanine | Hydrogel formation for cell culture and drug delivery acs.orgresearchgate.net | Hydrogen bonding, π-π stacking |

| Phenylalanine-based bolaamphiphiles | Organogel and hydrogel formation rsc.org | Hydrogen bonding, van der Waals forces |

| Bis-amides of L-phenylalanine | Shape-sustaining and self-healing materials nih.gov | Hydrogen bonding, π-π stacking |

This table represents findings for phenylalanine derivatives in general, as specific data for this compound is not available.

Enzyme Interaction and Biochemical Pathway Research

Studies on the Inhibition of Phenylalanyl-tRNA Synthetase by N-Benzyl-D-phenylalanine Analogues

This compound and its analogues have been a subject of study in the inhibition of phenylalanyl-tRNA synthetase (PheRS), a crucial enzyme in protein biosynthesis. This enzyme catalyzes the attachment of the amino acid phenylalanine to its corresponding transfer RNA (tRNA).

Research has shown that this compound can be activated by phenylalanyl-tRNA synthetase from various organisms, including the archaebacterium Methanosarcina barkeri, Escherichia coli, Saccharomyces cerevisiae, Neurospora crassa, and turkey liver. nih.govnih.gov This activation is indicated by the formation of AMP from the enzyme-tRNA complex in the presence of ATP and this compound. nih.gov However, despite this initial activation, this compound is not transferred to the tRNA molecule. uni-muenchen.de This suggests a proofreading mechanism that prevents the incorrect amino acid from being incorporated into a growing polypeptide chain.

One analogue, N-benzyl-D-amphetamine, has demonstrated potent inhibition of PheRS from Escherichia coli. nih.govportico.org Studies from the 1970s reported a 50% inhibitory concentration (IC50) of 140 nM for this compound against the E. coli enzyme. nih.gov This inhibition was found to be competitive with respect to phenylalanine. nih.gov Interestingly, the inhibitory activity was 20-fold lower against the corresponding enzyme from rat liver, indicating a degree of selectivity for the bacterial enzyme. nih.gov

The following table summarizes the inhibitory activity of an this compound analogue against Phenylalanyl-tRNA Synthetase from different sources.

| Compound | Organism/Enzyme Source | Inhibitory Activity (IC50) |

| N-benzyl-D-amphetamine | Escherichia coli | 140 nM |

| N-benzyl-D-amphetamine | Rat Liver | ~2800 nM (20-fold lower than E. coli) |

| Data sourced from studies conducted in the 1970s. nih.gov |

Exploration of Interactions with Other Aminoacyl-tRNA Synthetases and Proteolytic Enzymes

The interaction of this compound is not limited to PheRS. Research indicates that it can also be activated by other aminoacyl-tRNA synthetases, although this does not lead to the formation of a misacylated tRNA. nih.govnih.gov For instance, phenylalanyl-tRNA synthetases from various sources can activate a range of phenylalanine analogues, including N-benzyl-L-phenylalanine and this compound, in the absence of tRNA. nih.govnih.gov However, upon complexation with tRNA, there is a significant increase in the initial discrimination against these analogues. nih.gov

In the context of proteolytic enzymes, N-benzylation of phenylalanine residues within a peptide can influence its stability against proteolysis. N-benzylation can decrease enzyme-peptide interactions, thereby reducing the rate of proteolysis. rsc.org For example, in a study of pentapeptides, N-benzylation of a phenylalanine residue did not substantially decrease the half-life of the peptide when exposed to elastase, suggesting a level of resistance to this proteolytic enzyme. rsc.org This increased protease resistance is a valuable characteristic in the design of peptidomimetics. ptfarm.pl

Role in Modulating Biochemical Pathways and Cellular Processes (e.g., Catecholamine Biosynthesis Research)

The catecholamine biosynthetic pathway is a critical process that produces important neurotransmitters such as dopamine, norepinephrine, and epinephrine. annualreviews.orgresearchgate.netnih.govwikipedia.org This pathway begins with the amino acid L-phenylalanine, which is converted to L-tyrosine. annualreviews.orgwikipedia.org L-tyrosine is then hydroxylated to L-DOPA, which is the rate-limiting step in catecholamine synthesis. researchgate.netnih.gov

While direct research on the role of this compound in modulating catecholamine biosynthesis is not extensively detailed in the provided results, the pathway's reliance on phenylalanine as a precursor is fundamental. wikipedia.orgnih.govwikipedia.org The structural similarity of this compound to phenylalanine suggests a potential for interaction with the enzymes of this pathway. However, the D-configuration and the N-benzyl group are significant modifications that would likely alter its recognition and processing by these enzymes. vulcanchem.comnih.govnih.gov For instance, the enzymes in the catecholamine pathway are specific for L-amino acids. annualreviews.orgwikipedia.org

Investigations into D-Amino Acid Metabolism and its Biological Relevance

While eukaryotes primarily utilize L-amino acids, the metabolism of D-amino acids has emerging biological relevance, particularly at the interface between host and microbe. frontiersin.org Bacteria produce a diverse range of D-amino acids. frontiersin.org The enzyme D-amino acid oxidase (DAO), found in mammals, catalyzes the oxidative deamination of several neutral and basic D-amino acids, producing hydrogen peroxide, which has antimicrobial activity. frontiersin.org

Aromatic D-amino acids, such as D-phenylalanine, have been shown to act as chemoattractant factors for human leukocytes. frontiersin.org Furthermore, D-phenylalanine and D-leucine can inhibit innate immunity through interaction with the sweet taste receptor in the upper airway. frontiersin.org The biological functions of D-amino acids are still being explored, but D-phenylalanine has been noted for its pharmacological activity. wikipedia.org The presence of a D-amino acid like this compound could potentially influence these pathways, either by interacting with receptors like the sweet taste receptor or by being a substrate for enzymes like DAO, though specific research on this compound in this context is not detailed in the search results. The incorporation of D-phenylalanine into peptidomimetics is a strategy used to enhance enzymatic stability and transport properties. ptfarm.pl

Future Directions and Emerging Research Avenues for N Benzyl D Phenylalanine

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the development of efficient, cost-effective, and environmentally benign processes. For N-Benzyl-D-phenylalanine and its derivatives, research is moving beyond traditional methods towards innovative and sustainable strategies.

A primary focus is the implementation of chemoenzymatic and biocatalytic methods. ucl.ac.uk Enzymes such as Phenylalanine Ammonia (B1221849) Lyases (PALs) are being explored for the amination of various cinnamic acids to produce phenylalanine analogues, offering a cost-efficient and highly stereoselective route. frontiersin.org Research has demonstrated the potential of immobilizing these enzymes on supports like single-walled carbon nanotubes or other resins to enable their use in continuous-flow systems, which enhances stability and reusability. frontiersin.org Another powerful enzymatic technique is dynamic kinetic resolution (DKR), which can convert a racemic mixture of phenylalanine esters into a single, optically pure isomer with high yield and enantiomeric excess, often using sustainable miniemulsion systems that reduce the need for organic co-solvents. acs.org

Continuous-flow synthesis is another major avenue being pursued. researchgate.net This technology allows for rapid, simplified, and highly efficient solid-phase peptide synthesis (SPPS) and can be adapted for the creation of N-substituted amino acids. researchgate.net Flow chemistry offers improved safety, scalability, and reduced waste compared to traditional batch processes. frontiersin.org

Advanced chemical methods also continue to evolve. Palladium-catalyzed reactions, including C-H functionalization and cross-coupling, provide powerful tools for directly modifying the phenylalanine scaffold to create diverse derivatives that would be difficult to access otherwise. researchgate.netresearchgate.net These methods allow for the precise installation of various functional groups, expanding the chemical space accessible from this compound. researchgate.netbeilstein-journals.org

Table 1: Comparison of Synthetic Methodologies for Phenylalanine Derivatives

| Methodology | Description | Advantages | Key Research Findings |

|---|---|---|---|

| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., Phenylalanine Ammonia Lyases, lipases) to catalyze specific reactions. ucl.ac.uk | High stereoselectivity, mild reaction conditions, environmentally friendly. | Immobilized PALs used in continuous-flow reactors for sustainable production of phenylalanine analogues. frontiersin.org Enzymatic DKR in miniemulsions achieves >90% yield and >99% e.e. for key intermediates. acs.org |

| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a batch-type process. researchgate.net | Enhanced heat and mass transfer, improved safety and scalability, reduced waste, potential for automation. | Successfully used for the synthesis of N-methylated peptides and oligovalines with high yields and purity. researchgate.net Enables process intensification for biocatalytic reactions. frontiersin.org |

| Palladium-Catalyzed C-H Functionalization | Direct functionalization of C-H bonds on the phenyl ring, mediated by a palladium catalyst. researchgate.net | Atom economy, allows for late-stage modification of complex molecules. | Methoxyiminoacyl (MIA)-mediated Pd-catalyzed C-H functionalization enables direct ortho-alkynylation and arylation of phenylalanine substrates. researchgate.net |

| Asymmetric Hydrogenation | Transition-metal-catalyzed hydrogenation of prochiral precursors to create chiral centers with high enantioselectivity. beilstein-journals.org | High conversion rates and enantiomeric excess (e.e.). | Used to synthesize fluorinated phenylalanine derivatives with complete conversion and up to 94% e.e. beilstein-journals.org |

Expanded Utility in Complex Molecular Architecture Development and Fragment-Based Design

The structural features of this compound make it an exceptionally useful building block for constructing larger, more complex molecules with defined three-dimensional shapes. Its utility extends from peptide chemistry to the modern drug discovery paradigm of fragment-based design.

As a chiral auxiliary and building block, it serves as a starting point for the synthesis of other non-canonical amino acids and complex heterocyclic structures. For instance, synthetic routes starting from L-phenylalanine (the enantiomer of D-phenylalanine) have been developed to create enantiomerically pure δ-substituted proline analogues, which are valuable components in peptide research. rsc.org The benzyl (B1604629) group provides a handle for further functionalization while the D-configuration imparts specific conformational constraints and resistance to enzymatic degradation in peptides. chemimpex.com

A significant emerging application lies in fragment-based drug discovery (FBDD). researchgate.net FBDD is a powerful strategy that starts by identifying small, low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target. researchgate.netnih.gov These fragments then serve as starting points for the rational design of more potent, drug-like molecules through chemical elaboration or linking. nih.gov

This compound, or its constituent parts, represents an ideal fragment. The benzyl group is a common motif in medicinal chemistry, known to participate in crucial hydrophobic and cation-π interactions within protein binding pockets. mdpi.com The D-phenylalanine core provides a rigid, chiral scaffold that can be systematically modified. In the development of HIV capsid modulators, for example, the benzyl group of a phenylalanine derivative was found to be essential for binding. mdpi.com FBDD campaigns targeting bacterial enzymes have successfully used fragments containing similar aromatic and amino acid-like features to develop potent inhibitors. nih.gov

Table 2: this compound in Molecular Design Strategies

| Strategy | Principle | Role of this compound |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral molecules (like amino acids) as starting materials for the synthesis of complex, enantiomerically pure target molecules. | Serves as a versatile chiral building block for synthesizing complex peptides, peptidomimetics, and heterocyclic systems. rsc.orgchemimpex.com |

| Fragment-Based Drug Discovery (FBDD) | Identifies low-molecular-weight fragments (<300 Da) that bind to a target, which are then optimized into high-affinity leads. nih.govfrontiersin.org | The benzyl and D-phenylalanine moieties can act as efficient fragments that occupy specific sub-pockets of a target protein, providing a foundation for building more potent and selective inhibitors. nih.govmdpi.com |

Advanced Computational Predictions and Machine Learning Applications for Design and Reactivity

The integration of computational tools is revolutionizing chemical research by enabling the prediction of molecular properties and the rational design of new compounds and reactions. For this compound, these in silico methods offer a pathway to accelerate discovery.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are being used to investigate and predict the mechanisms of chemical reactions. researchgate.net For instance, computational studies on the palladium-catalyzed C-H functionalization of phenylalanine derivatives have provided detailed insights into the reaction pathway, helping to explain the role of additives and optimize reaction conditions. researchgate.net Molecular dynamics (MD) simulations are another powerful tool, used to study the self-assembly of phenylalanine-based molecules into larger structures like nanotubes and fibrils and to understand their interactions with biological targets at an atomic level. acs.orgnih.gov

More recently, machine learning (ML) and deep learning have emerged as transformative approaches. nih.gov ML models can be trained on large datasets to predict a wide range of properties. For example, ML algorithms have been developed to predict how mutations affect protein stability, which is crucial for enzyme engineering. pnas.org In one study, a deep learning-guided strategy was used to successfully enhance the catalytic efficiency of phenylalanine ammonia lyase (PAL), an enzyme relevant to phenylalanine metabolism. nih.gov Other applications include the machine-learning-assisted design of novel antioxidants based on substituted amine skeletons and the use of ML combined with spectroscopy for the high-efficiency chiral discrimination of amino acids. rsc.orgoptica.org These predictive models can significantly reduce the experimental effort required for discovery by pre-screening virtual libraries of compounds or reaction conditions. mdpi.com

Table 3: Computational and Machine Learning Tools in Phenylalanine Research

| Tool/Method | Application | Example |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic structures. | Investigating the reductive elimination step in Pd-catalyzed alkynylation of phenylalanine to optimize the process. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the physical movements of atoms and molecules to understand dynamic processes like binding and self-assembly. | Studying the self-assembly of phenylalanine molecules into nanotubes and fibrils. acs.org Revealing how mutations enhance enzyme catalytic activity. nih.gov |

| Machine Learning (ML) / Deep Learning | Predicting molecular properties, reaction outcomes, and biological activity; guiding molecular design. | Predicting stabilizing mutations in proteins. pnas.org Designing novel antioxidants with improved properties. rsc.org Enhancing the catalytic efficiency of enzymes like PAL. nih.gov |

Integration into Multi-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science